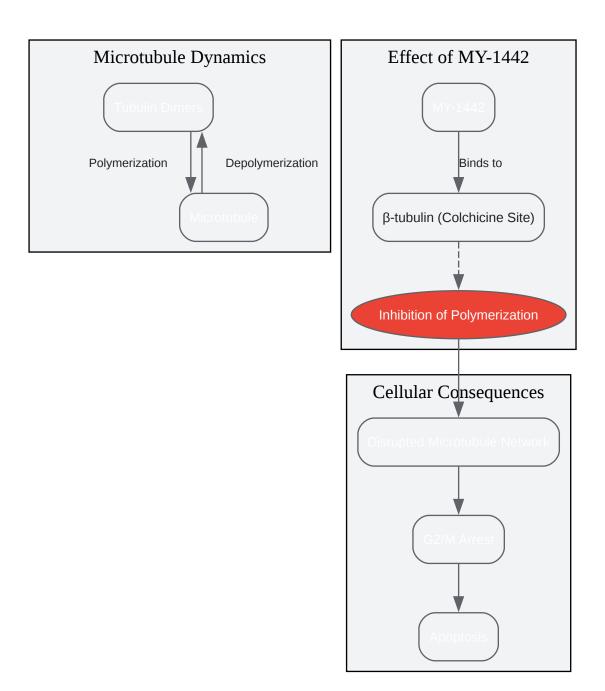


Application Note: Visualizing Microtubule Disruption with MY-1442 using Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MY-1442	
Cat. No.:	B12373043	Get Quote

Audience: Researchers, scientists, and drug development professionals.


Introduction

MY-1442 is a novel coumarin-based derivative that has been identified as a potent inhibitor of microtubule polymerization.[1][2] It exerts its anticancer effects by binding to the colchicine binding site on β-tubulin, thereby disrupting the dynamic instability of microtubules, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This application note provides a detailed protocol for the immunofluorescent staining of microtubules in cells treated with **MY-1442**, allowing for the visualization and analysis of its effects on the microtubule network.

Mechanism of Action

MY-1442 acts as a microtubule-destabilizing agent. By binding to the colchicine site on β -tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This leads to a disruption of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.

Click to download full resolution via product page

Caption: Mechanism of action of MY-1442.

Quantitative Data

MY-1442 has demonstrated potent antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)
MGC-803	Gastric Cancer	0.034
HCT-116	Colon Cancer	0.081
KYSE30	Esophageal Cancer	0.19

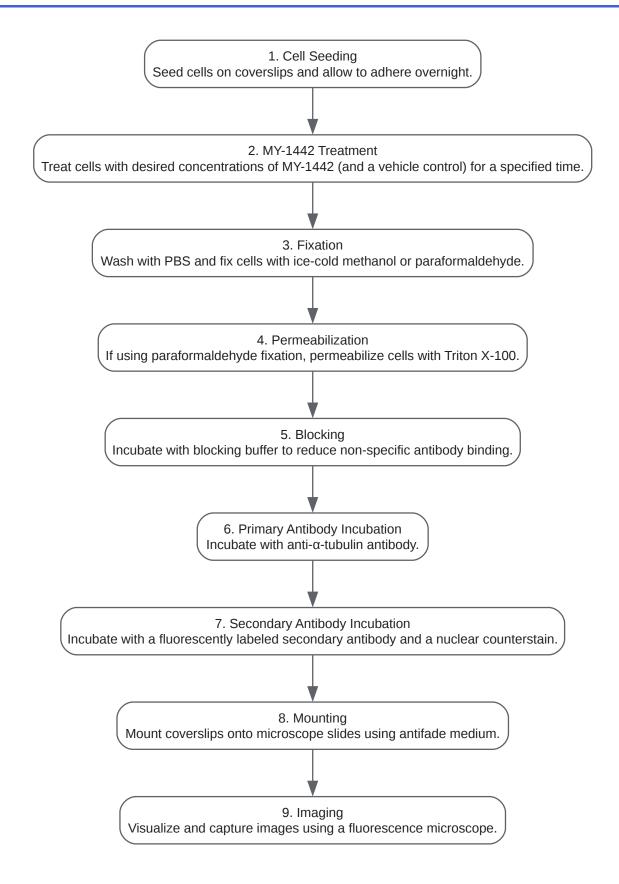
Data extracted from a study on novel coumarin-based derivatives as tubulin polymerization inhibitors.[1]

Experimental Protocols Immunofluorescence Staining of Microtubules after MY1442 Treatment

This protocol details the steps for treating cultured cells with **MY-1442** and subsequently staining the microtubule network using immunofluorescence.

Materials:

- Human gastric carcinoma MGC-803 cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MY-1442 (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization Buffer (0.1% Triton X-100 in PBS)
- Blocking Buffer (1% BSA in PBS)
- Primary antibody: Mouse anti-α-tubulin antibody
- Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)



- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Glass coverslips and microscope slides
- Fluorescence microscope

Click to download full resolution via product page

Caption: Experimental workflow for immunofluorescence.

Procedure:

- Cell Culture and Treatment:
 - Seed MGC-803 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
 - Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
 - \circ Prepare serial dilutions of **MY-1442** in complete culture medium. It is recommended to test a range of concentrations around the IC50 value (e.g., 0.01 μ M, 0.05 μ M, 0.1 μ M, 0.5 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest **MY-1442** treatment.
 - Remove the old medium and add the medium containing MY-1442 or the vehicle control to the respective wells.
 - Incubate the cells for the desired treatment duration (e.g., 24 hours).
- Fixation:
 - Methanol Fixation:
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
 - Paraformaldehyde (PFA) Fixation:
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
- Permeabilization (for PFA fixation only):
 - Aspirate the PFA solution and wash the cells three times with PBS.

 Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

Blocking:

- Aspirate the fixation or permeabilization solution and wash the cells three times with PBS.
- Add Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

Antibody Incubation:

- Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
- Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
- Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Wash the cells three times with PBS for 5 minutes each.
- Dilute the fluorescently labeled secondary antibody and the nuclear counterstain (e.g., DAPI) in Blocking Buffer.
- Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
- Incubate for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting and Imaging:

- Briefly rinse the coverslips in deionized water.
- Using fine-tipped forceps, carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a clean microscope slide.

- Seal the edges of the coverslip with clear nail polish to prevent drying.
- Allow the mounting medium to cure.
- Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Expected Results

In vehicle-treated control cells, a well-organized and extensive network of filamentous microtubules should be observed throughout the cytoplasm. In contrast, cells treated with effective concentrations of MY-1442 are expected to exhibit a dose-dependent disruption of this network, characterized by diffuse tubulin staining, microtubule fragmentation, and a loss of the fine filamentous structure. At higher concentrations, a significant reduction in the overall microtubule density may be apparent. The nuclear morphology can also be assessed, with an increase in condensed or fragmented nuclei in apoptotic cells at higher MY-1442 concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of novel coumarin-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Visualizing Microtubule Disruption with MY-1442 using Immunofluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373043#immunofluorescence-staining-of-microtubules-with-my-1442]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com